REACTION_CXSMILES
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FC(F)(F)C([NH:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][C:14](=[O:16])[NH:13][C:12]=2[CH:17]=1)=O.[ClH:20]>C(O)C>[ClH:20].[NH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][C:14](=[O:16])[NH:13][C:12]=2[CH:17]=1 |f:3.4|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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Cl.NCCC=1C=CC2=C(NC(S2)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |